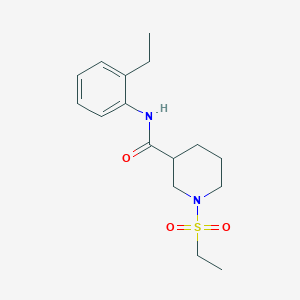![molecular formula C20H23FN2O3 B4775375 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4775375.png)
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, also known as FUBPB22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been used in various scientific research applications, including the study of the endocannabinoid system and the development of new therapeutic agents. Studies have shown that 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain, mood, appetite, and immune function. 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.
Mécanisme D'action
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide binds to these receptors, it triggers a cascade of intracellular signaling pathways that modulate various physiological processes. 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide also has several limitations, including its potential for abuse and its psychoactive effects, which may interfere with experimental results.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide, including the development of new therapeutic agents that target the endocannabinoid system, the investigation of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide's potential for treating various diseases, and the exploration of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide's mechanism of action and biochemical effects. Additionally, further research is needed to understand the potential risks and benefits of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide and other synthetic cannabinoids.
In conclusion, 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide is a synthetic cannabinoid with potential therapeutic applications and a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. While 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Further research is needed to fully understand the potential of 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide and other synthetic cannabinoids for therapeutic use.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-15(26-19-8-4-17(21)5-9-19)20(24)22-14-16-2-6-18(7-3-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZARNAKFGAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[4-(morpholin-4-yl)benzyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)
![methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775311.png)
![2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B4775314.png)

![methyl 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4775322.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![isopropyl 2-[(2-cyano-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4775365.png)

![2-[3-(dimethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4775372.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4775377.png)
